GD1a-Ganglioside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C84H154N6O40 |

|---|---|

Molecular Weight |

1888.1 g/mol |

IUPAC Name |

(2R,4S,5R,6R)-2-[[(2R,3S,4S,5R,6S)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-6-[(2R,3R,4R,5R,6S)-5-acetamido-6-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane |

InChI |

InChI=1S/C84H148N4O40.2H3N/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-57(102)87-47(48(97)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)43-117-78-68(110)66(108)73(54(40-92)120-78)125-79-69(111)67(109)72(55(41-93)121-79)123-77-61(86-46(4)96)65(107)71(53(39-91)119-77)124-80-70(112)76(128-84(82(115)116)36-50(99)59(85-45(3)95)74(127-84)62(104)51(100)37-89)64(106)56(122-80)44-118-83(81(113)114)35-49(98)60(88-58(103)42-94)75(126-83)63(105)52(101)38-90;;/h31,33,47-56,59-80,89-94,97-101,104-112H,5-30,32,34-44H2,1-4H3,(H,85,95)(H,86,96)(H,87,102)(H,88,103)(H,113,114)(H,115,116);2*1H3/b33-31+;;/t47-,48+,49-,50-,51+,52+,53+,54+,55+,56+,59+,60+,61+,62+,63+,64-,65+,66+,67+,68+,69+,70+,71-,72-,73+,74+,75+,76-,77-,78+,79-,80-,83+,84-;;/m0../s1 |

InChI Key |

PLLLCEYCBUPZIU-NCOAJCKSSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O)O)O[C@@]6(C[C@@H]([C@H]([C@@H](O6)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)NC(=O)C)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.N.N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)COC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)CO)O)C(=O)O)O)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O.N.N |

Origin of Product |

United States |

Foundational & Exploratory

The Dual Role of GD1a-Ganglioside in Neuronal Homeostasis and Pathology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gangliosides, sialic acid-containing glycosphingolipids, are integral components of neuronal plasma membranes, playing pivotal roles in the development, function, and maintenance of the nervous system. Among these, the disialoganglioside GD1a is one of the most abundant gangliosides in the adult human brain.[1][2] Its unique structure allows it to participate in a wide array of cellular processes, from modulating cell signaling and maintaining axon-myelin integrity to influencing synaptic transmission. Dysregulation of GD1a expression and function has been implicated in various neurodegenerative disorders, making it a molecule of significant interest for therapeutic intervention. This technical guide provides an in-depth overview of the structure and multifaceted functions of GD1a in neurons, detailed experimental protocols for its study, and a summary of its involvement in neurological diseases.

Structure of GD1a-Ganglioside

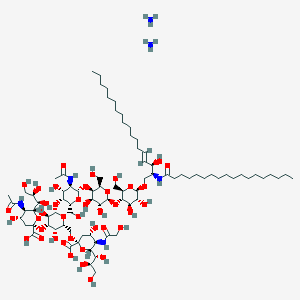

GD1a is a complex glycosphingolipid belonging to the a-series of gangliosides. Its structure consists of a hydrophobic ceramide moiety anchored in the outer leaflet of the plasma membrane and a hydrophilic oligosaccharide chain extending into the extracellular space.[3] The ceramide portion is variable, typically composed of a long-chain fatty acid attached to a sphingosine (B13886) base. The oligosaccharide chain of GD1a is characterized by a core tetrasaccharide (Galβ1–3GalNAcβ1–4Galβ1–4Glcβ1–1'Cer) with two sialic acid (N-acetylneuraminic acid, Neu5Ac) residues. One sialic acid is attached to the inner galactose residue, and the second is linked to the terminal galactose.[4][5]

The IUPAC name for the glycan portion of GD1a is: Neu5Acα2-3Galβ1-3GalNAcβ1-4(Neu5Acα2-3)Galβ1-4Glc.

Quantitative Data on GD1a in the Nervous System

The concentration and relative abundance of GD1a in the brain are dynamically regulated during development and aging, and can be altered in pathological conditions.

| Parameter | Tissue/Condition | Value | Reference |

| Concentration | Human Fetal Brain (10-22 weeks) | ~1 µmol of ganglioside sialic acid/g fresh tissue (total gangliosides) | [6] |

| Human Adult Brain | Ganglioside-bound sialic acid decreases from 1,070 to 380 µg/g fresh tissue by age 85 | [7] | |

| Relative Abundance | Human Fetal Brain (12-22 weeks) | Proportion of GD1a markedly increases | [6] |

| Human Adult Brain | One of the four most abundant gangliosides (with GM1, GD1b, GT1b), comprising >90% of total ganglioside mass | [2] | |

| Aging Human Brain | Relative concentration decreases with age | [2][7] | |

| Alzheimer's Disease | Decreased concentration in a region-specific manner has been reported | [8] | |

| Meningioma | Accounted for 33% of total NeuAc in one study | [8] |

Functions of GD1a in Neurons

GD1a is involved in a multitude of critical neuronal functions, primarily through its interactions with proteins in the same membrane (cis) and with molecules on opposing cells or in the extracellular matrix (trans).

Axon-Myelin Integrity and Signaling

A primary function of GD1a is its role as a ligand for Myelin-Associated Glycoprotein (B1211001) (MAG), a transmembrane protein expressed on the innermost wrap of the myelin sheath.[4][9] The interaction between axonal GD1a and myelin-associated MAG is crucial for the long-term stability of the axon-myelin unit.[10] This binding is dependent on the terminal α2-3-linked sialic acid of GD1a.[5]

The MAG-GD1a signaling pathway is predominantly inhibitory to axon outgrowth, a key factor in the limited regenerative capacity of the adult central nervous system.[9][11] Binding of MAG to GD1a on the axonal membrane can initiate a signaling cascade that involves the recruitment of the p75 neurotrophin receptor (p75NTR) into lipid rafts, leading to the activation of RhoA, a small GTPase that regulates the actin cytoskeleton and inhibits neurite extension.[12]

Caption: MAG-GD1a signaling pathway leading to axon outgrowth inhibition.

Modulation of Receptor Tyrosine Kinases (RTKs)

Gangliosides, including GD1a, are enriched in lipid rafts, which are specialized membrane microdomains that serve as platforms for signal transduction.[10] Within these rafts, GD1a can modulate the activity of various receptor tyrosine kinases (RTKs). For instance, GD1a has been shown to enhance the activation of the epidermal growth factor (EGF) receptor.[13] This modulation is thought to occur through direct or indirect interactions that alter receptor conformation, dimerization, or localization within the plasma membrane.

Neuronal Development and Synaptic Function

The expression of GD1a is developmentally regulated, with its levels increasing significantly during periods of synaptogenesis and myelination.[1] This suggests a role for GD1a in these crucial neurodevelopmental processes. In conjunction with GM1, GD1a is implicated in maintaining neuronal Ca2+ homeostasis, which is vital for neuronal excitability and synaptic transmission.[14]

Role in Neuroinflammation

GD1a can modulate inflammatory responses in the nervous system. Exogenous GD1a has been shown to reduce the toxic and inflammatory effects of lipopolysaccharide (LPS) by preventing the translocation of Toll-like receptor 4 (TLR4) into lipid rafts, thereby inhibiting the initiation of the inflammatory signaling cascade.[12]

This compound in Neurodegenerative Diseases

Given its critical roles in neuronal function, it is not surprising that alterations in GD1a are associated with several neurological disorders.

-

Guillain-Barré Syndrome (GBS): A significant association exists between the acute motor axonal neuropathy (AMAN) variant of GBS and the presence of anti-GD1a antibodies.[15] It is believed that these antibodies, often generated in response to a preceding infection (e.g., Campylobacter jejuni) through molecular mimicry, bind to GD1a at the nodes of Ranvier and neuromuscular junctions, leading to complement activation, nerve damage, and paralysis.[16]

-

Alzheimer's Disease (AD): Studies have reported a decrease in the concentration of GD1a in specific brain regions of AD patients.[8] While the precise role of this reduction is still under investigation, it is hypothesized that the loss of GD1a could disrupt normal synaptic function and contribute to the neurodegenerative process.

-

Parkinson's Disease (PD): Reduced levels of GD1a have been observed in the substantia nigra of PD patients.[2] This depletion may compromise neuronal viability and contribute to the progressive loss of dopaminergic neurons characteristic of the disease.

Experimental Protocols for the Study of this compound

The study of GD1a requires specialized techniques for its extraction, purification, and analysis due to its amphipathic nature.

Extraction and Purification of Gangliosides

This protocol outlines a general procedure for the extraction and purification of gangliosides from brain tissue.

Caption: General workflow for the extraction and purification of GD1a.

Detailed Methodology:

-

Homogenization: Homogenize brain tissue in a mixture of chloroform and methanol (e.g., 1:1 or 2:1, v/v).

-

Extraction: Add water to the homogenate to achieve a final chloroform:methanol:water ratio of approximately 4:8:3 (v/v/v). This creates a two-phase system.

-

Phase Partitioning: Centrifuge the mixture to separate the phases. The gangliosides will partition into the upper aqueous phase.

-

Saponification (Optional but Recommended): Treat the upper phase with a mild alkali (e.g., NaOH in methanol) to hydrolyze contaminating phospholipids.[3]

-

Desalting and Partial Purification: Pass the ganglioside-containing fraction through a reverse-phase C18 solid-phase extraction cartridge to remove salts and other highly polar contaminants. Elute the gangliosides with methanol.[3]

-

High-Performance Liquid Chromatography (HPLC): For the purification of individual gangliosides like GD1a, use an amine-bonded silica (B1680970) column.[3]

-

Mobile Phase A: Acetonitrile/5 mM sodium phosphate (B84403) buffer, pH 5.6 (e.g., 83:17 v/v)

-

Mobile Phase B: Acetonitrile/20 mM sodium phosphate buffer, pH 5.6 (e.g., 1:1 v/v)

-

Gradient: A programmed gradient from a high percentage of A to B is used to elute the different ganglioside species.

-

Detection: Monitor the eluate at a low UV wavelength (e.g., 195-215 nm).[17]

-

Fraction Collection: Collect fractions corresponding to the GD1a peak (retention time is typically around 38 minutes under specific conditions).[3]

-

Analysis by Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for the qualitative and semi-quantitative analysis of ganglioside mixtures.

Detailed Methodology:

-

Plate Preparation: Activate a high-performance TLC (HPTLC) silica gel plate by heating it at 125°C for 10 minutes.[18]

-

Sample Application: Spot the extracted ganglioside mixture and GD1a standards onto the plate.

-

Development: Place the plate in a chromatography chamber containing a mobile phase such as chloroform:methanol:0.25% aqueous KCl (60:35:8, v/v/v).[3][18] Allow the solvent front to migrate near the top of the plate.

-

Visualization:

Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and specific method for the quantification of GD1a and other gangliosides.

Detailed Methodology:

-

Chromatographic Separation: Separate the ganglioside extract using hydrophilic interaction liquid chromatography (HILIC).[19][20] This technique is well-suited for separating polar molecules like gangliosides.

-

Mass Spectrometric Detection: Use a high-resolution mass spectrometer (e.g., Orbitrap) operating in negative ion mode.[19][20]

-

Quantification: Generate extracted ion chromatograms (EICs) for the specific m/z values corresponding to the different ceramide species of GD1a. The area under the EIC peak is proportional to the amount of GD1a in the sample. Quantification is achieved by comparison to a standard curve generated with purified GD1a.

Study of GD1a-Protein Interactions

Several methods can be employed to study the interaction of GD1a with proteins like MAG.

Microplate Binding Assay:

-

Immobilization: Coat the wells of a microtiter plate with GD1a by allowing a solution of the ganglioside in methanol to evaporate, leaving an adsorbed layer.

-

Blocking: Block non-specific binding sites with a solution of bovine serum albumin (BSA).

-

Binding: Add the protein of interest (e.g., a soluble form of MAG) to the wells and incubate.

-

Detection: Detect bound protein using a specific primary antibody followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric detection.[5]

Co-Immunoprecipitation (Co-IP) from Cell Lysates:

While challenging for lipid-protein interactions, Co-IP can be adapted to study GD1a interactions in a cellular context.

-

Cell Lysis: Lyse cells expressing the protein of interest using a gentle, non-denaturing lysis buffer to preserve protein-lipid interactions.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against the "bait" protein.

-

Complex Pull-down: Use protein A/G-coupled beads to capture the antibody-protein complex.

-

Washing: Wash the beads extensively to remove non-specifically bound molecules.

-

Elution and Analysis: Elute the bound complexes and analyze for the presence of GD1a by TLC or LC-MS.

Caption: Workflow for Co-Immunoprecipitation to study GD1a-protein interactions.

Conclusion and Future Directions

This compound is a critical component of the neuronal membrane, with diverse and vital functions ranging from the structural maintenance of myelinated axons to the fine-tuning of transmembrane signaling. Its involvement in the pathogenesis of severe neurological disorders like Guillain-Barré syndrome and its altered expression in neurodegenerative diseases highlight its importance as a potential biomarker and therapeutic target. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the complex biology of GD1a. Future research aimed at elucidating the precise molecular mechanisms by which GD1a modulates neuronal function and contributes to disease will be crucial for the development of novel therapeutic strategies for a range of debilitating neurological conditions.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Gangliosides in the Brain: Physiology, Pathophysiology and Therapeutic Applications [frontiersin.org]

- 3. Ganglioside Extraction, Purification and Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of Glycolipid–Protein Interaction Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gangliosides in human fetal brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Changes in the concentration and composition of human brain gangliosides with aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Gangliosides are functional nerve cell ligands for myelin-associated glycoprotein (MAG), an inhibitor of nerve regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dissecting the abilities of murine Siglecs to interact with gangliosides[image] - PMC [pmc.ncbi.nlm.nih.gov]

- 11. guo.chem.ufl.edu [guo.chem.ufl.edu]

- 12. Binding of soluble myelin-associated glycoprotein to specific gangliosides induces the association of p75NTR to lipid rafts and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. How Do Gangliosides Regulate RTKs Signaling? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol for glial Ca2+ imaging in C. elegans following chemical, mechanical, or optogenetic stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thin-layer chromatography-immunostaining method and enzyme-linked immunosorbent assay for detection of gangliosides by specific antibodies - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 17. Analytical and preparative high-performance liquid chromatography of gangliosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. glycocareers.cclinic.jhu.edu [glycocareers.cclinic.jhu.edu]

- 19. Liquid chromatography-high-resolution mass spectrometry for quantitative analysis of gangliosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of a-Series Versus b-Series Gangliosides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gangliosides, sialic acid-containing glycosphingolipids, are integral components of the outer leaflet of the plasma membrane in vertebrate cells, playing crucial roles in cell-cell recognition, adhesion, and signal transduction. Their biosynthesis is a complex, stepwise process occurring in the Golgi apparatus, catalyzed by a series of glycosyltransferases. The structural diversity of gangliosides is categorized into distinct series, with the a-series and b-series being prominent in higher vertebrates. This technical guide provides a comprehensive overview of the core biosynthetic pathways of a- and b-series gangliosides, highlighting the key enzymatic steps that dictate the divergence of these two series. We present quantitative data on enzyme kinetics and tissue distribution, detailed experimental protocols for the analysis of ganglioside biosynthesis, and visual representations of the biochemical pathways to facilitate a deeper understanding of these critical cellular processes. This information is intended to serve as a valuable resource for researchers and professionals involved in glycobiology, neurobiology, oncology, and the development of therapeutics targeting ganglioside-related pathologies.

Introduction to Ganglioside Biosynthesis

The biosynthesis of gangliosides begins with the synthesis of ceramide in the endoplasmic reticulum, which is then transported to the Golgi apparatus. There, a sequential addition of monosaccharides, catalyzed by specific glycosyltransferases, leads to the formation of the diverse array of ganglioside structures. The initial precursor for most gangliosides is lactosylceramide (B164483) (LacCer).

The classification of gangliosides into the a-series and b-series is determined by the number of sialic acid residues attached to the inner galactose residue of the ganglioside core structure. The a-series gangliosides contain one sialic acid at this position, while the b-series contain two. This fundamental difference arises from a key branching point in the biosynthetic pathway.

The Core Biosynthetic Pathways: a-Series vs. b-Series

The divergence of the a- and b-series ganglioside biosynthesis pathways is orchestrated by the sequential action of specific sialyltransferases on the common precursor, GM3.

2.1. The Common Precursor: GM3

The synthesis of GM3 is the first committed step in the formation of most gangliosides. The enzyme Lactosylceramide α-2,3-sialyltransferase (GM3 synthase; ST3GAL5) catalyzes the transfer of a sialic acid residue from CMP-N-acetylneuraminic acid (CMP-NeuAc) to LacCer.

2.2. The Branching Point: Synthesis of GD3 and the Gateway to the b-Series

The fate of GM3 determines whether the cell will predominantly synthesize a-series or b-series gangliosides.

-

a-Series Pathway: In this pathway, the next step involves the addition of an N-acetylgalactosamine (GalNAc) residue to GM3, catalyzed by GM2/GD2 synthase (β-1,4-N-acetylgalactosaminyltransferase 1; B4GALNT1) , to form GM2. From GM2, the a-series is further elongated.

-

b-Series Pathway: This pathway is initiated by the action of GM3 α-2,8-sialyltransferase (GD3 synthase; ST8SIA1) , which adds a second sialic acid residue to GM3 to form GD3.[1] GD3 then serves as the precursor for the b-series gangliosides. The same GM2/GD2 synthase (B4GALNT1) that acts on GM3 in the a-series pathway also acts on GD3 to form GD2, the first member of the b-series.

The following diagram illustrates the divergence of these two pathways:

Quantitative Data

The relative synthesis of a- and b-series gangliosides is controlled by the expression levels and kinetic properties of the key glycosyltransferases.

Table 1: Kinetic Parameters of Key Human Ganglioside Synthases

| Enzyme | Gene | Substrate | Apparent KM (mM) | Vmax (nmol/h/mg) | Reference(s) |

| ST3GAL5 (GM3 Synthase) | ST3GAL5 | Lactosylceramide | Data not available | Data not available | |

| ST8SIA1 (GD3 Synthase) | ST8SIA1 | GM3 | Data not available | Data not available | |

| B4GALNT1 (GM2/GD2 Synthase) | B4GALNT1 | GM3 | 0.5 | 6.1 | [2] |

| GD3 | Data not available | 3.2 | [2] | ||

| Lactosylceramide | >0.2 (low affinity) | <0.1 | [2][3] | ||

| GM1 | No significant activity | <0.1 | [2][3] |

Table 2: Relative Abundance of a-Series vs. b-Series Gangliosides in Human Tissues

| Tissue | Predominant Series | Major Gangliosides | Comments | Reference(s) |

| Brain (Adult) | Mixed a- and b-series | GM1, GD1a, GD1b, GT1b | These four gangliosides constitute over 90% of total brain gangliosides.[4] | [4] |

| Liver | a-series | GM3 | GM3 accounts for approximately 91.6% of total liver gangliosides.[5] | [5] |

| Peripheral Tissues (General) | a-series | GM3 | Simple gangliosides like GM3 are prevalent in most peripheral tissues.[6] | [6] |

| Anaplastic Ganglioglioma | b-series | GD3 | GD3 can be the major ganglioside in this type of brain tumor.[7] | [7] |

| Lung Adenocarcinoma Brain Metastases | a-series (remodeling) | GM3 | Significant overexpression of GM3 is observed. | [8] |

Experimental Protocols

A variety of experimental techniques are employed to study ganglioside biosynthesis. Below are detailed methodologies for key experiments.

4.1. Ganglioside Extraction from Cultured Cells

This protocol is adapted for the extraction of gangliosides from cell pellets.

Materials:

-

Cell pellet

-

Phosphate-buffered saline (PBS)

-

Deionized water

-

Centrifuge

-

Glass centrifuge tubes with Teflon-lined caps

-

Nitrogen gas stream

Procedure:

-

Wash the cell pellet twice with ice-cold PBS and centrifuge to remove the supernatant.

-

Resuspend the cell pellet in deionized water.

-

Add chloroform and methanol to the cell suspension to achieve a final ratio of chloroform:methanol:water of 4:8:3 (v/v/v).

-

Vortex the mixture vigorously for 2 minutes and then incubate at room temperature for 1 hour with occasional vortexing.

-

Centrifuge the mixture at 1,000 x g for 10 minutes to pellet the cellular debris.

-

Carefully collect the supernatant containing the lipid extract into a new glass tube.

-

To induce phase separation, add chloroform and water to the supernatant to achieve a final ratio of chloroform:methanol:water of 8:4:3 (v/v/v).

-

Vortex the mixture and centrifuge at 1,000 x g for 10 minutes.

-

The upper aqueous phase, containing the gangliosides, is carefully collected.

-

The lower organic phase can be re-extracted with a small volume of methanol:water (1:1, v/v) to maximize ganglioside recovery. The upper phases are then pooled.

-

Dry the pooled upper phase under a gentle stream of nitrogen gas.

-

The dried ganglioside extract can be stored at -20°C and reconstituted in an appropriate solvent for further analysis.

4.2. Thin-Layer Chromatography (TLC) for Ganglioside Analysis

TLC is a fundamental technique for the qualitative and semi-quantitative analysis of ganglioside composition.

Materials:

-

High-performance TLC (HPTLC) silica (B1680970) gel plates

-

TLC developing chamber

-

Chloroform

-

Methanol

-

0.2% aqueous CaCl2 solution

-

Resorcinol-HCl spray reagent (for sialic acid visualization)

-

Heating plate or oven

-

Ganglioside standards

Procedure:

-

Prepare the developing solvent by mixing chloroform, methanol, and 0.2% aqueous CaCl2 in a ratio of 60:35:8 (v/v/v).[9]

-

Pour the developing solvent into the TLC chamber to a depth of about 0.5 cm and allow the chamber to equilibrate for at least 30 minutes.

-

Dissolve the dried ganglioside extract and standards in a small volume of chloroform:methanol (1:1, v/v).

-

Spot the samples and standards onto the HPTLC plate, about 1.5 cm from the bottom edge.

-

Place the spotted plate into the equilibrated TLC chamber and allow the solvent to ascend to near the top of the plate.

-

Remove the plate from the chamber and allow it to air dry completely in a fume hood.

-

For visualization, spray the plate evenly with the resorcinol-HCl reagent.

-

Heat the plate at 110°C for 10-15 minutes. Gangliosides will appear as purple-blue bands.

-

The migration pattern of the sample gangliosides can be compared to that of the standards for identification. Densitometry can be used for semi-quantitative analysis.

4.3. High-Performance Liquid Chromatography (HPLC) of Gangliosides

HPLC provides a more quantitative and high-resolution separation of ganglioside species.[10][11][12][13]

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column or an amino-bonded silica column[9]

-

Phosphate (B84403) buffer (e.g., 5 mM sodium phosphate, pH 7.0)

-

Ganglioside standards

Procedure (Reversed-Phase HPLC):

-

Equilibrate the C18 column with the initial mobile phase, typically a mixture of acetonitrile and phosphate buffer.

-

Dissolve the ganglioside extract and standards in the mobile phase.

-

Inject the sample onto the column.

-

Elute the gangliosides using a gradient of increasing acetonitrile concentration. The exact gradient will depend on the specific column and ganglioside species being analyzed.

-

Monitor the elution of gangliosides by UV absorbance at 214 nm.

-

Identify and quantify the gangliosides by comparing their retention times and peak areas to those of the standards.

4.4. Mass Spectrometry (MS) for Ganglioside Characterization

MS is a powerful tool for the detailed structural characterization and quantification of gangliosides.

Materials:

-

Mass spectrometer (e.g., ESI-QTOF or MALDI-TOF)

-

Solvents for electrospray ionization (e.g., methanol, acetonitrile, water with ammonium (B1175870) acetate (B1210297) or formate)

-

Matrix for MALDI (e.g., 2,5-dihydroxybenzoic acid)

Procedure (LC-ESI-MS):

-

Couple the HPLC system to the electrospray ionization source of the mass spectrometer.

-

Separate the gangliosides using an appropriate HPLC method (as described in 4.3).

-

Introduce the eluent into the mass spectrometer.

-

Acquire mass spectra in negative ion mode, as gangliosides readily form [M-H]- or [M-2H]2- ions.

-

Perform tandem MS (MS/MS) on selected precursor ions to obtain structural information from the fragmentation patterns. The fragmentation will yield characteristic ions corresponding to the loss of sialic acid, other sugar residues, and the ceramide backbone.

-

Identify and quantify ganglioside species based on their accurate mass, retention time, and fragmentation patterns.

4.5. Ganglioside Synthase Activity Assay

This protocol describes a general method for measuring the activity of ganglioside synthases using a radiolabeled substrate.[1][2][14][15][16]

Materials:

-

Cell or tissue homogenate/microsomal fraction containing the enzyme of interest

-

Acceptor substrate (e.g., GM3 for ST8SIA1, LacCer for ST3GAL5)

-

Radiolabeled donor substrate (e.g., CMP-[14C]NeuAc or UDP-[3H]GalNAc)

-

Reaction buffer (e.g., cacodylate or MES buffer, pH 6.0-7.0)

-

Detergent (e.g., Triton X-100 or Triton CF-54)

-

Cation (e.g., MnCl2)

-

Scintillation counter and scintillation fluid

-

Method for separating product from substrate (e.g., TLC or Sep-Pak C18 chromatography)

Procedure (Example for ST8SIA1 - GD3 Synthase): [1][14]

-

Prepare a reaction mixture containing the reaction buffer, detergent, MnCl2, acceptor substrate (GM3), and the enzyme source.

-

Initiate the reaction by adding the radiolabeled donor substrate (CMP-[14C]NeuAc).

-

Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding a solvent like chloroform:methanol (1:1, v/v) or by boiling.

-

Separate the radiolabeled product (GD3) from the unreacted radiolabeled donor and other components. This can be achieved by TLC followed by autoradiography and scraping of the product band for scintillation counting, or by using a Sep-Pak C18 cartridge where the ganglioside product is retained and the unincorporated sugar nucleotide is washed away.

-

Quantify the radioactivity in the product fraction using a scintillation counter.

-

Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.

4.6. Metabolic Labeling of Gangliosides

Metabolic labeling allows for the study of ganglioside biosynthesis and turnover within living cells.[17][18]

Materials:

-

Cell culture medium

-

Radiolabeled precursor (e.g., [3H]galactose, [14C]serine, or [3H]sphingosine)

-

Cultured cells

-

Ganglioside extraction reagents (as in 4.1)

-

TLC or HPLC system for analysis

Procedure:

-

Culture cells to the desired confluency.

-

Replace the normal culture medium with a medium containing the radiolabeled precursor. The concentration of the precursor and the labeling time will need to be optimized for the specific cell type and experiment.

-

For pulse-chase experiments, after the labeling period (pulse), wash the cells and replace the labeling medium with a non-radioactive medium (chase).

-

At the desired time points, harvest the cells.

-

Extract the gangliosides from the cells as described in protocol 4.1.

-

Analyze the radiolabeled gangliosides by TLC followed by autoradiography or by HPLC with an in-line radioactivity detector.

-

The incorporation of the radiolabel into different ganglioside species over time provides information on their synthesis and turnover rates.

Visualization of Signaling Pathways and Experimental Workflows

5.1. Detailed a- and b-Series Biosynthetic Pathways

The following DOT script generates a more detailed diagram of the a- and b-series biosynthetic pathways, including subsequent elongation steps.

5.2. Experimental Workflow for Ganglioside Analysis

The following DOT script outlines a typical experimental workflow for the extraction, purification, and analysis of gangliosides from a biological sample.

Conclusion

The biosynthesis of a- and b-series gangliosides is a tightly regulated process, with the differential expression and activity of key sialyltransferases, particularly GD3 synthase (ST8SIA1), determining the predominant series synthesized by a cell. Understanding the nuances of these pathways is critical for elucidating the diverse biological roles of gangliosides in health and disease. The technical guide provided here offers a foundational resource for researchers, outlining the core biochemical principles, providing essential quantitative data, and detailing robust experimental methodologies. As our understanding of the "glycome" expands, the continued investigation of ganglioside biosynthesis will undoubtedly unveil new therapeutic targets for a range of diseases, from neurodegenerative disorders to cancer.

References

- 1. Figure 1: [Enzyme reaction of GD3 synthase (ST8SIAI)]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Differential Distribution of Major Brain Gangliosides in the Adult Mouse Central Nervous System | PLOS One [journals.plos.org]

- 5. Characterization and quantitative determination of gangliosides and neutral glycosphingolipids in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. fulir.irb.hr [fulir.irb.hr]

- 8. mdpi.com [mdpi.com]

- 9. Ganglioside Extraction, Purification and Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analytical and preparative high-performance liquid chromatography of gangliosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ilab-inbi.ru [ilab-inbi.ru]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Enzyme assay of glycolipid glycosyltransferases: GD3 synthase (α2,8-sialyltransferase, ST8SIAI) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. Enzyme Activity Measurement for Ganglioside Galactosyltransferase Using Chromatographic Assays [creative-enzymes.com]

- 17. Metabolic labeling of glycoproteins with radioactive sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Metabolic Radiolabeling of Animal Cell Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: GD1a-Ganglioside Localization in Neuronal Membranes

Introduction

Gangliosides are sialic acid-containing glycosphingolipids that are particularly abundant in the outer leaflet of the plasma membrane of vertebrate cells, especially in the nervous system. The disialo-ganglioside GD1a is one of the four major gangliosides in the adult mammalian brain, alongside GM1, GD1b, and GT1b. Its unique structure allows it to play a pivotal role in a variety of cellular functions, including cell-cell recognition, adhesion, and signal transduction. Understanding the precise localization of GD1a within the heterogeneous environment of the neuronal membrane is critical for elucidating its physiological and pathological roles. This guide provides a technical overview of GD1a localization, associated signaling pathways, and the experimental methodologies used for its study.

Membrane Localization and Distribution of GD1a

GD1a, like other gangliosides, does not have a uniform distribution across the neuronal plasma membrane. It is highly enriched in specialized membrane microdomains known as lipid rafts. These rafts are dynamic, sterol- and sphingolipid-rich domains that serve as platforms for signal transduction.

Enrichment in Lipid Rafts

Lipid rafts concentrate specific proteins and lipids while excluding others, thereby facilitating interactions among signaling molecules. The long, saturated acyl chains of gangliosides like GD1a, along with cholesterol, promote the formation of these ordered membrane domains. This sequestration is crucial for GD1a's function, as it places it in close proximity to key signaling partners, such as receptor tyrosine kinases (RTKs) and ion channels. The presence of GD1a within these rafts can modulate the activity of resident proteins and initiate downstream signaling cascades.

Axonal and Synaptic Localization

Within the neuron, GD1a is found in both axonal and somatodendritic membranes but shows significant enrichment at presynaptic terminals. This strategic localization suggests a role in synaptic transmission and plasticity. At the synapse, GD1a can modulate ion channel function and the machinery involved in neurotransmitter release.

Quantitative Distribution of GD1a

Quantifying the distribution of specific lipid species within membrane microdomains is technically challenging. The data presented below is a synthesis of findings from various studies using techniques such as sucrose (B13894) density gradient centrifugation for lipid raft isolation followed by high-performance thin-layer chromatography (HPTLC) or mass spectrometry.

| Membrane Fraction | GD1a Percentage of Total Gangliosides | Method of Determination | Reference |

| Total Brain Microsomes | 18 - 22% | HPTLC, Densitometry | |

| Detergent-Resistant Membranes (Lipid Rafts) | 35 - 45% | Sucrose Density Gradient, HPTLC | |

| Synaptic Plasma Membranes | 25 - 30% | Subcellular Fractionation, LC-MS | |

| Non-Raft Membrane Fractions | 5 - 10% | Sucrose Density Gradient, HPTLC |

Molecular Interactions and Signaling Pathways

GD1a's function is mediated through its interactions with various proteins, either as a direct receptor or as a modulator of receptor function.

Modulation of Receptor Tyrosine Kinases (RTKs)

GD1a can directly associate with RTKs, such as the Epidermal Growth Factor Receptor (EGFR) and the Fibroblast Growth Factor Receptor (FGFR), within lipid rafts. This interaction can either enhance or inhibit receptor dimerization and autophosphorylation upon ligand binding, thereby modulating downstream signaling cascades like the MAPK/ERK pathway.

Caption: GD1a modulates RTK activity within lipid rafts.

Interaction with Siglecs

Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a family of I-type lectins that recognize sialylated glycans, including the terminal sialic acids on GD1a. The interaction between neuronal GD1a and Siglecs expressed on immune cells (e.g., microglia) or other neurons is critical for cell-cell communication and modulating immune responses in the nervous system. For example, the interaction with Siglec-7 can lead to inhibitory signaling.

Caption: GD1a interaction with Siglec-7 leads to inhibitory signaling.

Experimental Protocols

Studying the localization of GD1a requires a combination of biochemical, cell biological, and imaging techniques.

Protocol: Isolation of Detergent-Resistant Membranes (Lipid Rafts)

This protocol describes a common method for enriching lipid rafts from cultured neurons or brain tissue based on their insolubility in cold non-ionic detergents and their low buoyant density.

Materials:

-

Neuron culture or brain tissue

-

TNE Buffer: 25 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM EDTA

-

Lysis Buffer: 1% Triton X-100 in TNE Buffer with protease inhibitors

-

Sucrose Solutions: 80% (w/v) and 30% (w/v) in TNE

-

Dounce homogenizer

-

Ultracentrifuge and tubes (e.g., SW 41 Ti rotor)

Procedure:

-

Homogenization: Harvest cells or tissue and wash with ice-cold TNE. Homogenize in 1 ml of ice-cold Lysis Buffer using a Dounce homogenizer (10-15 strokes).

-

Incubation: Incubate the lysate on ice for 30 minutes to ensure complete solubilization of non-raft membranes.

-

Sucrose Gradient Preparation: In an ultracentrifuge tube, mix the 1 ml lysate with 1 ml of 80% sucrose solution to create a 40% sucrose layer.

-

Gradient Overlay: Carefully overlay the 40% sucrose layer with 6 ml of 30% sucrose solution, followed by 4 ml of 5% sucrose solution (or TNE buffer).

-

Ultracentrifugation: Centrifuge at 200,000 x g for 18-20 hours at 4°C.

-

Fraction Collection: After centrifugation, a light-scattering band should be visible at the 5%/30% sucrose interface. This is the lipid raft fraction. Carefully collect 1 ml fractions from the top to the bottom of the gradient.

-

Analysis: Analyze the collected fractions for raft markers (e.g., Flotillin, Caveolin) and non-raft markers (e.g., Transferrin receptor) by Western blot. Analyze the lipid content, including GD1a, by HPTLC or mass spectrometry.

Caption: Workflow for isolating lipid rafts via sucrose density gradient.

Protocol: Immunofluorescence Staining for GD1a

This protocol allows for the visualization of GD1a localization in fixed neurons.

Materials:

-

Neurons cultured on glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA), 0.1% Triton X-100 in PBS

-

Primary Antibody: Anti-GD1a antibody (e.g., mouse monoclonal)

-

Secondary Antibody: Fluorescently-conjugated anti-mouse IgG

-

DAPI (for nuclear staining)

-

Mounting Medium

Procedure:

-

Fixation: Wash cultured neurons gently with PBS. Fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes (optional, for intracellular targets).

-

Blocking: Wash three times with PBS. Block non-specific binding with Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the anti-GD1a primary antibody in Blocking Buffer. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

-

Washing: Wash three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorescently-conjugated secondary antibody in Blocking Buffer. Incubate for 1-2 hours at room temperature, protected from light.

-

Counterstaining: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes.

-

Mounting: Wash a final time with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize using a fluorescence or confocal microscope.

Conclusion and Future Directions

The precise spatial organization of GD1a within neuronal membranes is fundamental to its function. Its concentration in lipid rafts and synaptic terminals provides a mechanism for the localized regulation of crucial signaling events. The methodologies described herein represent the foundational techniques for investigating ganglioside biology. Future research, leveraging super-resolution microscopy and advanced mass spectrometry imaging, will further refine our understanding of GD1a's dynamic localization and its role in neurological health and disease, opening new avenues for therapeutic intervention.

An In-depth Technical Guide to the Interaction of GD1a-Ganglioside with Myelin-Associated Glycoprotein (MAG)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelin-associated glycoprotein (B1211001) (MAG), a transmembrane protein found on the innermost layer of myelin sheaths, plays a pivotal role in the communication between glial cells and neurons. It is a member of the Siglec (sialic acid-binding immunoglobulin-like lectin) family and is recognized as a significant inhibitor of axonal regeneration in the adult central nervous system (CNS).[1] A crucial aspect of MAG's function is its interaction with specific components of the neuronal cell membrane, most notably the gangliosides GD1a and GT1b.[1][2]

This technical guide provides a comprehensive overview of the interaction between GD1a-ganglioside and MAG. It delves into the quantitative aspects of this binding, details the experimental protocols used to study it, and elucidates the downstream signaling pathways that are triggered by this interaction, which are of significant interest for the development of therapeutics aimed at promoting nerve regeneration.

Quantitative Data on GD1a-MAG Interaction

The interaction between GD1a and MAG is characterized by high affinity and specificity.[3] However, a comprehensive set of publicly available quantitative data from techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) specifically for the direct binding of MAG to GD1a is limited in the reviewed literature. The following table is structured to present such data, and it is anticipated that researchers will populate it with their own experimental findings. For context, data for a related interaction (Cholera toxin with GD1a) is included to provide an example of the expected parameters.

| Interacting Molecules | Method | Association Rate (k_on) (M⁻¹s⁻¹) | Dissociation Rate (k_off) (s⁻¹) | Equilibrium Dissociation Constant (K_d) (M) | Reference |

| GD1a and MAG | SPR / ITC | Data not available | Data not available | Data not available | |

| GD1a and Cholera Toxin | SPR | Data not available | Data not available | > 4.61 x 10⁻¹² | [1] |

Signaling Pathway of GD1a-MAG Interaction

The binding of MAG to GD1a gangliosides on the neuronal surface is not a simple adhesion event but rather the initiation of a complex intracellular signaling cascade that ultimately leads to the inhibition of neurite outgrowth. This process involves the clustering of GD1a within lipid rafts, specialized microdomains of the plasma membrane, which then recruits and activates a series of downstream effector molecules.[2][4]

A key player in this pathway is the p75 neurotrophin receptor (p75NTR), which acts as a signal transducer.[2][4] The MAG-induced clustering of GD1a is thought to facilitate the association of p75NTR into these lipid rafts.[2][4] This, in turn, leads to the activation of the small GTPase, RhoA. The activation of RhoA is a central event, as it governs the cytoskeletal changes that lead to growth cone collapse and the cessation of axon elongation.[5][6]

Below is a diagram illustrating the proposed signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the GD1a-MAG interaction.

Enzyme-Linked Immunosorbent Assay (ELISA) for GD1a-MAG Binding

This protocol describes a solid-phase ELISA to quantify the binding of MAG to immobilized GD1a.

Materials:

-

High-binding 96-well microtiter plates

-

Purified GD1a ganglioside

-

Recombinant MAG (e.g., MAG-Fc chimera)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Primary antibody against MAG (e.g., anti-Fc for MAG-Fc)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Coating: Dissolve GD1a in methanol (B129727) and add to the wells of the microtiter plate. Allow the solvent to evaporate overnight at room temperature to coat the wells.

-

Blocking: Wash the wells with PBS and then add blocking buffer to each well. Incubate for 2 hours at room temperature.

-

Binding: Wash the wells with wash buffer. Add serial dilutions of MAG to the wells and incubate for 2 hours at room temperature.

-

Primary Antibody: Wash the wells and add the primary antibody against MAG. Incubate for 1 hour at room temperature.

-

Secondary Antibody: Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

-

Detection: Wash the wells and add TMB substrate. Incubate in the dark until a blue color develops.

-

Stop Reaction: Add stop solution to each well. The color will change to yellow.

-

Measurement: Read the absorbance at 450 nm using a plate reader.

References

- 1. Gangliosides are neuronal ligands for myelin-associated glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Myelin-associated glycoprotein modulates apoptosis of motoneurons during early postnatal development via NgR/p75NTR receptor-mediated activation of RhoA signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Binding of soluble myelin-associated glycoprotein to specific gangliosides induces the association of p75NTR to lipid rafts and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MAG induces regulated intramembrane proteolysis of the p75 neurotrophin receptor to inhibit neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neurotrophin binding to the p75 receptor modulates Rho activity and axonal outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Leap: A Technical Guide to the Biosynthesis of GD1a from GM1 Ganglioside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway converting the monosialoganglioside GM1 into the disialoganglioside GD1a. Gangliosides, sialic acid-containing glycosphingolipids, are critical components of the plasma membrane, especially in the nervous system, where they modulate cell signaling, recognition, and axon-myelin stability. The conversion of GM1 to GD1a represents a key terminal sialylation step, the efficiency of which significantly alters the composition of the cellular glycome and impacts neurological function. This document details the enzymatic machinery, cellular context, quantitative aspects, and the experimental protocols required to study this vital biochemical transformation.

The Core Biosynthetic Pathway: GM1 to GD1a Conversion

The biosynthesis of GD1a from GM1 is a single enzymatic step involving the addition of a sialic acid residue to the terminal galactose of the GM1 glycan core.[1] This reaction is classified as an α2-3 sialylation.

-

Substrate: GM1 Ganglioside (Galβ1-3GalNAcβ1-4(Neu5Acα2-3)Galβ1-4Glcβ1-1'Cer)

-

Product: GD1a Ganglioside (Neu5Acα2-3Galβ1-3GalNAcβ1-4(Neu5Acα2-3)Galβ1-4Glcβ1-1'Cer)

-

Sialic Acid Donor: Cytidine monophosphate N-acetylneuraminic acid (CMP-NeuAc)[2][3]

-

Cellular Location: The reaction occurs within the lumen of the Golgi apparatus.[3][4]

The primary enzymes responsible for catalyzing this conversion are members of the ST3 beta-galactoside alpha-2,3-sialyltransferase family.

-

Primary Enzyme: ST3Gal-II (ST3 beta-galactoside alpha-2,3-sialyltransferase 2) : This enzyme is the principal catalyst for the synthesis of GD1a from GM1 in the brain.[1][5] Genetic knockout studies in mice have demonstrated that the absence of the St3gal2 gene leads to a significant reduction in GD1a levels and a corresponding accumulation of its precursor, GM1.[1]

-

Secondary Enzyme: ST3Gal-III (ST3 beta-galactoside alpha-2,3-sialyltransferase 3) : While ST3Gal-II is dominant, ST3Gal-III also contributes to GD1a biosynthesis.[5][6] In the absence of ST3Gal-II, ST3Gal-III can partially compensate for this function.[1] Double-knockout mice lacking both St3gal2 and St3gal3 are almost entirely depleted of GD1a.[5][6]

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. A systematic analysis of acceptor specificity and reaction kinetics of five human α(2,3)sialyltransferases: Product inhibition studies illustrates reaction mechanism for ST3Gal-I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transient step-like kinetics of enzyme reaction on fragmented-condensed substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ganglioside Extraction, Purification and Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

The Stepwise Enzymatic Degradation of GD1a-Ganglioside within Lysosomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic degradation of GD1a-ganglioside, a critical process for maintaining cellular homeostasis, particularly in the nervous system. Dysregulation of this pathway is implicated in several severe neurodegenerative lysosomal storage disorders. This document details the catabolic cascade, presents key quantitative data for the involved enzymes, outlines detailed experimental protocols for studying this pathway, and provides visual representations of the core processes.

The Lysosomal Catabolic Pathway of this compound

The degradation of this compound is a sequential process that occurs within the acidic environment of the lysosome. It involves the stepwise removal of monosaccharide units from the non-reducing end of the oligosaccharide chain by specific lysosomal hydrolases. The pathway is initiated by the removal of a sialic acid residue, followed by the cleavage of galactose and N-acetylgalactosamine. This process is facilitated by activator proteins that help to solubilize the lipid substrates and present them to the enzymes.

The degradation cascade proceeds as follows:

-

GD1a to GM1: The terminal α2,3-linked sialic acid is cleaved from GD1a by the lysosomal sialidase, neuraminidase-1 (NEU1), to yield GM1-ganglioside.

-

GM1 to GM2: The terminal β1,3-linked galactose is removed from GM1 by β-galactosidase (GLB1), a reaction that requires the presence of a saposin B or GM2 activator protein, resulting in the formation of GM2-ganglioside.

-

GM2 to GM3: The terminal β1,4-linked N-acetylgalactosamine is hydrolyzed from GM2 by β-hexosaminidase A (HEXA) with the essential assistance of the GM2 activator protein, producing GM3-ganglioside.

-

GM3 to Lactosylceramide: The final sialic acid residue is cleaved from GM3 by a sialidase to yield lactosylceramide.

Deficiencies in any of the enzymes or the GM2 activator protein lead to the accumulation of their respective substrates, resulting in severe lysosomal storage diseases such as GM1 gangliosidosis and Tay-Sachs disease.

Quantitative Data on Key Lysosomal Enzymes

The efficiency of the enzymatic reactions in the GD1a degradation pathway is characterized by their kinetic parameters (Km and Vmax) and their optimal operating conditions (pH and temperature). The following tables summarize the available quantitative data for the key human lysosomal enzymes involved.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Activator Protein | Km | Vmax | Enzyme Source |

| Sialidase (HsNEU2) | This compound | Not specified | Not specified | 250 IU/mg protein | Recombinant human cytosolic sialidase |

| β-Galactosidase (GLB1) | p-Nitrophenyl-β-D-galactopyranoside | Not applicable | 2.14 x 10-4 M | 1,340 µmol/mg/h | Porcine spleen |

| β-Galactosidase (GLB1) | GM1-Ganglioside | Not specified | 3.18 x 10-5 M | 1,820 µmol/mg/h | Porcine spleen[1] |

| β-Hexosaminidase A (HEXA) | GM2-Ganglioside | Sodium Taurocholate | 93 µM | 200 pmol/µmol 4-MU-GlcNAc/h | Crude rat liver preparation[2] |

| β-Hexosaminidase A (HEXA) | GM2-Ganglioside | None | 5 µM (<50 µM substrate) | 6 pmol/µmol 4-MU-GlcNAc/h | Crude rat liver preparation[2] |

| β-Hexosaminidase A (HEXA) | GM2-Ganglioside | None | 14 µM (>50 µM substrate) | 7 pmol/µmol 4-MU-GlcNAc/h | Crude rat liver preparation[2] |

Table 2: Optimal Enzyme Conditions

| Enzyme | Optimal pH | Optimal Temperature (°C) |

| Lysosomal Sialidase (NEU1) | 4.5[3] | 37 (assay condition)[3] |

| β-Galactosidase (GLB1) | 4.6[1] | 50 (Bacillus circulans)[4] |

| β-Hexosaminidase A (HEXA) | 4.5 (assay condition) | 37 (assay condition) |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the enzymatic degradation of this compound.

Isolation of Lysosomes from Cultured Cells

This protocol describes the isolation of lysosomes from cultured cells using differential and density gradient centrifugation.[3][5][6]

Materials:

-

Cultured cells (e.g., fibroblasts)

-

Phosphate-buffered saline (PBS), ice-cold

-

Homogenization buffer (e.g., 250 mM sucrose (B13894), 1 mM EDTA, 10 mM HEPES, pH 7.4), ice-cold

-

Dounce homogenizer

-

Sucrose solutions of varying densities (e.g., 30%, 45%, 60% w/v in homogenization buffer)

-

Ultracentrifuge and appropriate rotors

-

Protease inhibitor cocktail

Procedure:

-

Harvest cultured cells by scraping or trypsinization, followed by washing with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold homogenization buffer containing a protease inhibitor cocktail.

-

Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice until approximately 80-90% of the cells are disrupted (monitor by microscopy).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully collect the supernatant (post-nuclear supernatant) and centrifuge at a higher speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet mitochondria and lysosomes.

-

Resuspend the resulting pellet in a small volume of homogenization buffer.

-

Prepare a discontinuous sucrose gradient by carefully layering decreasing concentrations of sucrose solutions (e.g., 60%, 45%, 30%) in an ultracentrifuge tube.

-

Layer the resuspended pellet onto the top of the sucrose gradient.

-

Centrifuge at high speed (e.g., 100,000 x g) for 2-3 hours at 4°C.

-

Lysosomes will band at the interface between two of the sucrose layers. Carefully collect the lysosomal fraction using a pipette.

-

Dilute the collected fraction with homogenization buffer and pellet the lysosomes by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).

-

Resuspend the purified lysosomal pellet in an appropriate buffer for downstream applications.

Enzyme Activity Assays

This assay measures the release of a fluorescent product from a synthetic substrate.[3]

Materials:

-

Isolated lysosomes or cell lysate

-

4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid (4-MU-Neu5Ac) substrate solution

-

Assay buffer (e.g., 0.1 M sodium acetate, pH 4.5)

-

Stop solution (e.g., 0.5 M sodium carbonate, pH 10.7)

-

Fluorometer

Procedure:

-

Prepare a reaction mixture containing assay buffer and the 4-MU-Neu5Ac substrate.

-

Pre-incubate the reaction mixture at 37°C.

-

Initiate the reaction by adding a known amount of lysosomal protein to the reaction mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence of the released 4-methylumbelliferone (B1674119) (4-MU) using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

-

Calculate the enzyme activity based on a standard curve prepared with known concentrations of 4-MU.

This assay is similar to the sialidase assay but uses a different fluorogenic substrate.[6][7][8]

Materials:

-

Isolated lysosomes or cell lysate

-

4-Methylumbelliferyl-β-D-galactopyranoside (4-MUG) substrate solution

-

Assay buffer (e.g., 0.1 M citrate-phosphate buffer, pH 4.6)

-

Stop solution (e.g., 0.5 M sodium carbonate, pH 10.7)

-

Fluorometer

Procedure:

-

Follow the same general procedure as the sialidase assay, substituting 4-MUG for 4-MU-Neu5Ac and using the appropriate assay buffer.

-

Measure the fluorescence of the released 4-MU at the same excitation and emission wavelengths.

-

Calculate the β-galactosidase activity based on a 4-MU standard curve.

This assay measures the release of a colored product from a synthetic substrate.[4][9]

Materials:

-

Isolated lysosomes or cell lysate

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) substrate solution

-

Assay buffer (e.g., 0.1 M citrate-phosphate buffer, pH 4.5)

-

Stop solution (e.g., 0.5 M sodium carbonate, pH 10.7)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer and the pNP-GlcNAc substrate.

-

Pre-incubate the reaction mixture at 37°C.

-

Initiate the reaction by adding a known amount of lysosomal protein.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance of the released p-nitrophenol (pNP) at 405 nm using a spectrophotometer.

-

Calculate the enzyme activity based on a standard curve prepared with known concentrations of pNP.

Analytical Methods for Ganglioside Analysis

TLC is a fundamental technique for separating and identifying different ganglioside species.[2][9][10]

Materials:

-

Lipid extract containing gangliosides

-

TLC plates (silica gel 60)

-

Developing solvent (e.g., chloroform:methanol:0.25% aqueous KCl, 60:35:8, v/v/v)

-

TLC developing chamber

-

Visualization reagent (e.g., resorcinol-HCl reagent)

-

Oven or hot plate

Procedure:

-

Activate the TLC plate by heating it in an oven at 110-120°C for 10-30 minutes.

-

Spot the lipid extract onto the origin of the TLC plate using a capillary tube or microsyringe.

-

Allow the spot to dry completely.

-

Place the TLC plate in a developing chamber containing the developing solvent, ensuring the origin is above the solvent level.

-

Allow the solvent to ascend the plate by capillary action until it reaches near the top.

-

Remove the plate from the chamber and allow it to dry completely.

-

Spray the plate with the resorcinol-HCl reagent.

-

Heat the plate at 95-120°C for 10-20 minutes to visualize the gangliosides, which will appear as purple-blue bands.

-

Identify the gangliosides by comparing their migration distances (Rf values) to those of known standards run on the same plate.

MS provides detailed structural information and allows for precise quantification of gangliosides.

General Workflow:

-

Lipid Extraction: Extract total lipids from the sample (e.g., cultured cells, isolated lysosomes) using a method such as the Folch extraction (chloroform:methanol).

-

Ganglioside Enrichment: Isolate the ganglioside fraction from the total lipid extract, often by partitioning into an aqueous phase or using solid-phase extraction.

-

LC-MS/MS Analysis:

-

Separate the ganglioside species using liquid chromatography (LC), often with a hydrophilic interaction liquid chromatography (HILIC) column.

-

Introduce the separated gangliosides into a mass spectrometer.

-

Acquire mass spectra in negative ion mode, as gangliosides are acidic.

-

Perform tandem mass spectrometry (MS/MS) on selected precursor ions to obtain fragmentation patterns that reveal the carbohydrate sequence and ceramide structure.

-

-

Data Analysis: Identify and quantify individual ganglioside species by comparing their mass-to-charge ratios (m/z) and fragmentation patterns to known standards and databases.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for studying the enzymatic degradation of this compound in a cell culture model.

References

- 1. Enzyme replacement for GM1-gangliosidosis: Uptake, lysosomal activation, and cellular disease correction using a novel β-galactosidase:RTB lectin fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sialidase-1 - Wikipedia [en.wikipedia.org]

- 3. Neuraminidase-1 (NEU1): Biological Roles and Therapeutic Relevance in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GLB1 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | NEU1—A Unique Therapeutic Target for Alzheimer’s Disease [frontiersin.org]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. GLB1 galactosidase beta 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. GM1 Gangliosidosis: Mechanisms and Management - PMC [pmc.ncbi.nlm.nih.gov]

GD1a-Ganglioside Expression and Function in Neuronal Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ganglioside GD1a, a sialic acid-containing glycosphingolipid, is a critical component of the neuronal cell membrane, playing a pivotal role in the intricate processes of neuronal development. Its expression is tightly regulated, both spatially and temporally, throughout embryonic, postnatal, and adult stages of brain development. This technical guide provides an in-depth overview of GD1a expression dynamics, its functional roles in key neurodevelopmental events, and detailed methodologies for its study. A particular focus is placed on the quantitative changes in GD1a expression, its interaction with myelin-associated glycoprotein (B1211001) (MAG) in signaling pathways that modulate neurite outgrowth, and comprehensive experimental protocols for its analysis. This guide is intended to be a valuable resource for researchers investigating the fundamental roles of gangliosides in neurobiology and for professionals in drug development targeting pathways involving these complex lipids.

Introduction to GD1a-Ganglioside

Gangliosides are a diverse family of glycosphingolipids characterized by a ceramide lipid anchor and a complex oligosaccharide chain containing one or more sialic acid residues. They are particularly abundant in the central nervous system, where they constitute a major component of the neuronal plasma membrane.[1] The composition of gangliosides on the cell surface changes dramatically during neuronal development, suggesting their involvement in critical processes such as cell differentiation, neuritogenesis, synaptogenesis, and myelination.[2][3]

GD1a is a disialylated ganglioside belonging to the 'a-series' of gangliosides. Its structure consists of a ceramide backbone linked to a glucose, a galactose, an N-acetylgalactosamine, and another galactose, with two sialic acid residues attached to the inner and outer galactose units. The precise expression and localization of GD1a are crucial for its function in modulating cell surface signaling events and cell-cell interactions.

Quantitative Expression of GD1a During Neuronal Development

The expression of GD1a undergoes significant changes during the development of the central nervous system. In the early embryonic brain of both rodents and humans, simpler gangliosides such as GM3 and GD3 are predominant.[3][4] As development progresses, there is a marked shift towards the synthesis of more complex gangliosides, including GD1a, GM1, GD1b, and GT1b, which become the major ganglioside species in the mature brain.[4][5]

Embryonic Development

In the embryonic rat brain, 'a-series' gangliosides like GD1a begin to increase in content after embryonic day 18 (E18), coinciding with a decrease in the simpler gangliosides GM3 and GD3.[4] Studies in human fetal brains have shown a significant increase in the proportion of GD1a between gestational weeks 12 and 14, with a more rapid increase from week 20 onwards.[6] This increase in GD1a concentration is correlated with periods of active neuroblast proliferation and migration.[6]

Postnatal Development and Adulthood

The concentration of GD1a continues to rise during the early postnatal period, a critical time for dendrite arborization, axonal outgrowth, and synaptogenesis.[5] In the rat brain, the total ganglioside concentration, including GD1a, peaks at around 3 weeks of age.[7] In the human frontal lobe, GD1a levels increase dramatically, by a factor of 12-15, from the 10th gestational week to about 5 years of age.[8] In the adult brain, GD1a is one of the four most abundant gangliosides, along with GM1, GD1b, and GT1b.[9] However, its levels may decline with aging in certain brain regions.

Table 1: Changes in GD1a Ganglioside Expression During Rat Brain Development

| Developmental Stage | Brain Region | GD1a Concentration (% of Total Gangliosides) | Reference |

| Embryonic Day 14 (E14) | Whole Brain | Low (not specified) | [4] |

| Embryonic Day 18 (E18) | Whole Brain | Increasing | [4] |

| Newborn (1 day-old) | Forebrain | Lower than adult | [10] |

| Postnatal Day 21 | Whole Brain | Peak concentration | [7] |

| Adult | Forebrain | ~15-20% | [10] |

| Adult | Cerebellum | ~10-15% | [10] |

| Adult | Brain Stem | ~10-15% | [10] |

Table 2: Changes in GD1a Ganglioside Expression During Human Brain Development

| Developmental Stage | Brain Region | GD1a Expression Profile | Reference |

| Gestational Week 10-12 | Fetal Brain | Low proportion | [6] |

| Gestational Week 12-14 | Fetal Brain | Markedly increasing proportion | [6] |

| Gestational Week 20 onwards | Fetal Brain | Rapidly increasing proportion | [6] |

| Birth to 5 years | Frontal Lobe | 12-15 fold increase | |

| Adult (20-30 years) | Visual Cortex | Lowest concentration among neocortical areas | |

| Aging (Frontal Cortex) | Frontal Cortex | Decreasing concentration | [11] |

Functional Roles of GD1a in Neuronal Development

GD1a is implicated in several crucial aspects of neuronal development, primarily through its role as a cell surface receptor and modulator of signaling pathways.

Neurite Outgrowth and Axon Guidance

GD1a plays a significant role in regulating neurite outgrowth. It serves as a functional ligand for Myelin-Associated Glycoprotein (MAG), a transmembrane protein on oligodendrocytes and Schwann cells that inhibits nerve regeneration in the adult central nervous system.[12] The interaction between MAG and axonal GD1a (and GT1b) is a key step in mediating this inhibitory signal.[12] This interaction leads to the clustering of GD1a in the neuronal membrane, which is thought to initiate a downstream signaling cascade that results in growth cone collapse and inhibition of axon extension.[12]

Axon-Myelin Interaction and Stability

The binding of MAG to GD1a and GT1b is not only inhibitory for regeneration but is also crucial for the long-term stability of the axon-myelin unit.[9] This interaction is thought to be essential for maintaining the proper architecture and function of myelinated axons.

Synaptogenesis

The increase in GD1a expression during periods of active synaptogenesis suggests its involvement in the formation and maturation of synapses. While the precise mechanisms are still under investigation, it is believed that gangliosides, including GD1a, contribute to the organization of synaptic membranes and the function of synaptic proteins.

Signaling Pathways Involving GD1a

The best-characterized signaling pathway involving GD1a is its interaction with MAG, which leads to the inhibition of neurite outgrowth.

MAG-GD1a Signaling Pathway

The binding of MAG on the surface of myelinating glial cells to GD1a on the axonal membrane is a key event in axon-myelin communication. This interaction is dependent on the terminal sialic acid residue of GD1a.[9] The clustering of GD1a upon MAG binding is thought to recruit and activate intracellular signaling molecules within lipid rafts, specialized microdomains of the plasma membrane. This signaling cascade involves the activation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK).[13] Activation of the RhoA/ROCK pathway leads to changes in the actin cytoskeleton of the growth cone, ultimately resulting in its collapse and the inhibition of neurite extension.[13][14] Interestingly, the MAG-GD1a signaling pathway for neurite outgrowth inhibition appears to be independent of the Nogo receptor (NgR) and the p75 neurotrophin receptor (p75NTR) in some neuronal cell types, such as cerebellar granule neurons, while in others, like dorsal root ganglion neurons, both ganglioside-dependent and NgR-dependent pathways contribute to MAG-mediated inhibition.[13][15][16]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study GD1a expression and function.

Ganglioside Extraction from Brain Tissue

This protocol is adapted for the small-scale extraction of gangliosides from brain tissue.

Materials:

-

Brain tissue (fresh or frozen)

-

Potter-Elvehjem homogenizer

-

Deionized water

-

Centrifuge

-

Glass screw-capped tubes with PTFE-lined caps

-

Nitrogen gas stream

Procedure:

-

Weigh the brain tissue and place it in a pre-chilled homogenizer.

-

Add 4.1 mL of deionized water per gram of tissue and homogenize with approximately 10 strokes.

-

Add 13 mL of methanol per gram of tissue and mix thoroughly.

-

Transfer the homogenate to a glass screw-capped tube.

-

Add 6.5 mL of chloroform per gram of tissue, cap the tube, and mix vigorously.

-

Centrifuge the mixture at 450 x g for 15 minutes to separate the phases.

-

Carefully collect the upper aqueous phase containing the gangliosides into a new tube.

-

Wash the lower organic phase and the interface with a small volume of methanol:water (1:1, v/v) and combine the wash with the initial upper phase.

-

Evaporate the solvent from the combined upper phases under a gentle stream of nitrogen gas at a temperature not exceeding 45°C.

-

Resuspend the dried ganglioside extract in a known volume of chloroform:methanol (1:1, v/v) for further analysis.

Thin-Layer Chromatography (TLC) for Ganglioside Analysis

TLC is a fundamental technique for separating and visualizing different ganglioside species.

Materials:

-

High-Performance Thin-Layer Chromatography (HPTLC) plates (silica gel 60)

-

Ganglioside standards (including GD1a)

-

Developing solvent: Chloroform:Methanol:0.2% aqueous CaCl2 (60:40:9, v/v/v)

-

TLC developing chamber

-

Resorcinol-HCl spray reagent

-

Oven or hot plate

Procedure:

-

Activate the HPTLC plate by heating it at 110-120°C for 30 minutes. Let it cool to room temperature.

-

Using a pencil, lightly draw a starting line about 1 cm from the bottom of the plate.

-

Spot the ganglioside extract and standards onto the starting line using a capillary tube or a microsyringe. Keep the spots small and allow them to dry completely between applications.

-

Pour the developing solvent into the TLC chamber to a depth of about 0.5 cm and allow the chamber to saturate with the solvent vapor.

-

Place the HPTLC plate in the chamber, ensuring the starting line is above the solvent level.

-

Allow the solvent to ascend the plate until it reaches about 1 cm from the top.

-

Remove the plate from the chamber and mark the solvent front. Dry the plate completely.

-

Spray the plate evenly with the resorcinol-HCl reagent.

-

Heat the plate at 100-110°C for 10-15 minutes until the ganglioside bands appear as purple-blue spots.

-

Identify GD1a by comparing the migration distance of the sample band with that of the GD1a standard. Densitometric scanning can be used for quantification.[17][18][19]

Immunohistochemistry for GD1a Localization

Immunohistochemistry allows for the visualization of GD1a distribution within brain tissue sections.

Materials:

-

Brain tissue sections (fixed and paraffin-embedded or frozen)

-

Anti-GD1a monoclonal antibody

-

Secondary antibody conjugated to a fluorescent dye or an enzyme (e.g., HRP)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100) for intracellular targets

-

Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) for paraffin (B1166041) sections

-

Mounting medium with a nuclear counterstain (e.g., DAPI)

-

Fluorescence or light microscope

Procedure:

-

Deparaffinize and rehydrate the paraffin-embedded sections. For frozen sections, allow them to air dry.

-

Perform antigen retrieval if necessary (for paraffin sections) by heating the slides in citrate buffer.

-

Wash the sections in PBS.

-

Incubate the sections in blocking solution for 1 hour at room temperature to block non-specific antibody binding.

-

Incubate the sections with the primary anti-GD1a antibody diluted in blocking solution overnight at 4°C.

-

Wash the sections three times with PBS.

-

Incubate the sections with the appropriate secondary antibody for 1-2 hours at room temperature in the dark (for fluorescent antibodies).

-

Wash the sections three times with PBS.

-

Counterstain the nuclei with DAPI if desired.

-

Mount the sections with mounting medium and a coverslip.

-

Visualize the staining using a fluorescence or light microscope.

Primary Neuronal Culture for Functional Studies

Primary neuronal cultures provide an in vitro system to study the effects of GD1a on neuronal processes.

Materials:

-

Embryonic rodent brains (e.g., E18 rat cortex or hippocampus)

-

Dissection medium (e.g., ice-cold Hanks' Balanced Salt Solution - HBSS)

-

Enzymatic dissociation solution (e.g., papain or trypsin)

-

Neuronal culture medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)

-

Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips

-

Sterile dissection tools

-

Incubator (37°C, 5% CO2)

Procedure:

-